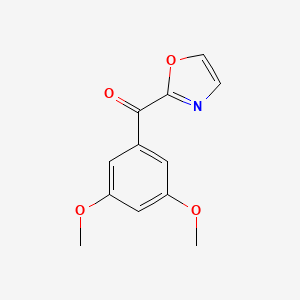

2-(3,5-Dimethoxybenzoyl)oxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,5-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-9-5-8(6-10(7-9)16-2)11(14)12-13-3-4-17-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSSAIKTKAACQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=NC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642120 | |

| Record name | (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-40-2 | |

| Record name | (3,5-Dimethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,5 Dimethoxybenzoyl Oxazole and Its Analogues

Classical and Established Synthetic Routes to Oxazole (B20620) Derivatives

Traditional methods for oxazole synthesis have been fundamental in organic chemistry for over a century. These routes, including the Robinson-Gabriel, Fischer, and various condensation reactions, typically involve the formation of the heterocyclic ring through cyclodehydration or condensation mechanisms.

The Robinson-Gabriel synthesis is a classic and reliable method for preparing oxazoles, first described in 1909 and 1910. wikipedia.org The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole. wikipedia.orgsynarchive.com For the synthesis of 2-benzoyloxazoles, the starting material would be a 2-benzamido-ketone.

The reaction mechanism involves the protonation of the acylamino ketone, followed by cyclization and subsequent dehydration to yield the 2,5-disubstituted oxazole ring. ijpsonline.com A critical component of this synthesis is the use of a potent cyclodehydrating agent. While early syntheses produced low yields, the use of agents like polyphosphoric acid or phosphorus oxychloride has improved outcomes. ijpsonline.compharmaguideline.com More recent modifications employ reagents like trifluoromethanesulfonic acid or a combination of triphenylphosphine and iodine for the cyclodehydration step. wikipedia.org

Table 1: Cyclodehydrating Agents Used in Robinson-Gabriel Synthesis

| Cyclodehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heat | Classic reagent, can lead to side reactions. pharmaguideline.com |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Can result in low yields. ijpsonline.com |

| Phosphorus Oxychloride (POCl₃) | Often in dimethylformamide (DMF) | Common and effective agent. wikipedia.org |

| Polyphosphoric Acid (PPA) | High temperature | Can increase yields significantly, up to 50-60%. ijpsonline.compharmaguideline.com |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a valuable method for preparing 2,5-disubstituted oxazoles, particularly those with aryl substituents. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride (HCl) in a dry ether solvent. wikipedia.orgresearchgate.net

To synthesize a 2-benzoyloxazole derivative using this method, a substituted benzaldehyde, such as 3,5-dimethoxybenzaldehyde, would be reacted with an appropriate cyanohydrin. The mechanism proceeds through the formation of an iminochloride intermediate from the reaction of the cyanohydrin with HCl. wikipedia.org This intermediate is then attacked by the aldehyde, leading to a cyclization and dehydration cascade that forms the oxazole ring. wikipedia.org The final product typically precipitates as a hydrochloride salt, which can be neutralized to the free base. wikipedia.org This method has been instrumental in the synthesis of various diaryloxazoles. wikipedia.org

The formation of the oxazole ring via condensation reactions is a versatile strategy that encompasses several distinct pathways. A prominent example is the Bredereck reaction, which synthesizes oxazoles by reacting α-haloketones with amides. ijpsonline.com This approach is an efficient and economical process for generating 2,4-disubstituted oxazoles. ijpsonline.com To produce a 2-benzoyl-substituted oxazole, a substituted benzamide would be condensed with an α-haloketone.

Another established condensation route involves the reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com In this synthesis, the C2-atom of the resulting oxazole ring is derived from the aldehyde component. pharmaguideline.com Therefore, reacting an α-hydroxy amino ketone with 3,5-dimethoxybenzaldehyde in the presence of sulfuric acid and acetic anhydride would be a viable pathway to the corresponding 2-(3,5-dimethoxyphenyl)oxazole derivative. One-pot condensation reactions of 2-aminophenols with benzoyl chlorides have also been developed, providing a direct route to 2-aryloxazolopyridine structures. sid.ir

Modern and Green Chemistry Approaches in Oxazole Synthesis

In response to the growing need for sustainable chemical processes, modern synthetic methodologies have focused on improving efficiency, reducing reaction times, and minimizing waste. Green chemistry approaches, such as microwave-assisted and ultrasound-mediated reactions, along with the development of novel catalytic systems, have revolutionized oxazole synthesis. ijpsonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govacs.org Several microwave-promoted methods for oxazole synthesis have been reported. A notable example is the one-pot [3+2] cycloaddition of an aldehyde with 4-toluenesulfonylmethyl isocyanide (TosMIC), which can produce 5-substituted oxazoles in as little as 8 minutes with yields up to 96%. nih.govacs.org Another efficient method involves the rapid O,N-acylation–cyclodehydration cascade reaction of oximes and acid chlorides under microwave irradiation. bohrium.com These techniques are often performed under solvent-free conditions, further enhancing their environmental credentials. sid.ir

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. mdpi.comnih.gov This green technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. ijpsonline.comnih.gov Ultrasound has been successfully applied to the synthesis of various oxazole and benzoxazole (B165842) derivatives. mdpi.comias.ac.in For example, the reaction between 4-substituted phenacyl bromides and amides can be efficiently promoted by ultrasound in a deep eutectic solvent. ijpsonline.com Similarly, benzoxazoles can be synthesized in high yields by the ultrasound-assisted reaction of o-aminophenols with aldehydes using a reusable heterogeneous catalyst. ias.ac.in

Table 2: Comparison of Modern Synthetic Techniques for Oxazole Derivatives

| Technique | Typical Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | Aryl Aldehyde, TosMIC | K₃PO₄, Isopropanol, 65°C, 350W | 8 min | 96% | nih.gov, acs.org |

| Microwave | 2-Amino-3-hydroxypyridine, Benzoyl Chloride | SBA-Pr-NH₂, Solvent-free | 5-10 min | 89-95% | sid.ir |

| Ultrasound | Phenacyl Bromide, Amide | Deep Eutectic Solvent, 65°C | 3-5 min | Good | ijpsonline.com |

The development of novel catalysts has provided highly efficient and selective pathways for oxazole synthesis. bohrium.com Transition metals such as copper, palladium, gold, and nickel are frequently employed to catalyze key bond-forming steps. ijpsonline.comorganic-chemistry.orgtandfonline.com

Copper-catalyzed reactions are particularly common. For instance, a copper(II)-catalyzed oxidative cyclization of enamides affords 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org Another method uses a copper(II) triflate catalyst to couple α-diazoketones with amides to form 2,4-disubstituted oxazoles. tandfonline.com

Gold catalysts have enabled unique transformations, such as the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from an N-oxide oxidant to construct 2,5-disubstituted oxazoles. organic-chemistry.orgscientificupdate.com Palladium and nickel catalysts are often used in cross-coupling reactions to build complex oxazole derivatives. The Suzuki-Miyaura coupling, for example, can be used in a one-pot synthesis of 2,4,5-trisubstituted oxazoles using a nickel catalyst. ijpsonline.comtandfonline.com These catalytic methods offer broad substrate scope and good functional group tolerance, making them powerful tools for modern organic synthesis. organic-chemistry.org

Catalytic Methodologies for Oxazole Construction

Palladium-Catalyzed Direct Arylation at C-2 and C-5 Positions

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heteroaromatic compounds, including oxazoles. This approach avoids the pre-functionalization of the oxazole ring, thereby offering a more atom-economical and step-efficient synthesis. The regioselectivity of the arylation, targeting either the C-2 or C-5 position of the oxazole, can be controlled by judiciously selecting the reaction conditions, such as the solvent and the phosphine (B1218219) ligand.

For instance, C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferentially achieved in nonpolar solvents. The choice of phosphine ligand also plays a crucial role in directing the regioselectivity of the arylation process. This tunable selectivity allows for the synthesis of a diverse range of substituted oxazoles from simple, unfunctionalized starting materials.

| Catalyst System | Position of Arylation | Solvent | Key Features |

| Palladium with specific phosphine ligands | C-2 | Nonpolar | High regioselectivity |

| Palladium with specific phosphine ligands | C-5 | Polar | High regioselectivity |

Copper-Catalyzed Cascade Reactions for Disubstituted Oxazoles

Copper catalysis offers an economical and environmentally benign alternative to palladium for the synthesis of substituted oxazoles. Copper-catalyzed cascade reactions, in particular, have been developed for the efficient construction of 2,5-disubstituted oxazoles. One notable example involves the reaction of alkenes with azides, where air is employed as the terminal oxidant. This process proceeds through a sequence of steps including a 1,3-dipolar cycloaddition, ring cleavage, and an aerobic oxidative dehydrogenative cyclization. The use of air as the oxidant makes this method particularly attractive from a green chemistry perspective.

Furthermore, bimetallic catalytic systems, such as those employing both palladium and copper, have been utilized for the oxidative cyclization of propargyl esters and benzylamines to furnish trisubstituted oxazoles. In this cascade reaction, water serves as the oxygen atom source, highlighting the versatility of these catalytic systems in incorporating atoms from the reaction medium into the final product.

| Catalyst | Reactants | Product | Oxidant |

| Copper | Alkenes, Azides | 2,5-Disubstituted Oxazoles | Air |

| Palladium/Copper | Propargyl esters, Benzylamines | Trisubstituted Oxazoles | Water (as oxygen source) |

Metal-Free Oxidative Annulations

In an effort to further enhance the sustainability of oxazole synthesis, metal-free oxidative annulation methods have been developed. These reactions often utilize hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) and iodosobenzene (PhIO), as oxidants. One such approach involves the intramolecular oxidative cyclization of enamides mediated by PIDA, which provides a straightforward route to functionalized oxazoles.

Another metal-free strategy is the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source, typically PhIO. This method allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. The absence of transition metal catalysts in these reactions simplifies purification and mitigates concerns about metal contamination in the final products, which is particularly important for pharmaceutical applications.

| Reagent | Precursors | Product Type |

| Phenyliodine diacetate (PIDA) | Enamides | Functionalized oxazoles |

| Iodosobenzene (PhIO) | Alkynes, Nitriles | Di- and tri-substituted oxazoles |

Electrochemical Synthesis of Oxazoles from Simple Precursors

Electrochemical synthesis represents a green and sustainable approach to the construction of oxazole rings, as it often obviates the need for chemical oxidants and can be performed under mild conditions. vapourtec.com Electrosynthesis methods have been developed to produce polysubstituted oxazoles from readily available and simple precursors such as ketones and acetonitrile. organic-chemistry.orgacs.org

In one such method, aryl-substituted ketones react with acetonitrile in a divided electrochemical cell at room temperature. vapourtec.com The reaction, which can be described as a Ritter-type reaction followed by oxidative cyclization, utilizes carbon felt for both the anode and cathode. vapourtec.com The presence of activators like trifluoroacetic anhydride (TFAA) and acetic anhydride (Ac₂O), along with triphenylamine derivatives as catalysts and lithium perchlorate (LiClO₄) as the electrolyte, facilitates the transformation. vapourtec.com This process demonstrates good functional group tolerance and generally affords high yields of the desired oxazoles. vapourtec.com Mechanistic studies, including X-ray crystallographic analysis, have revealed that the reaction involves the nucleophilic attack of acetonitrile on the carbonyl carbon of the ketone. organic-chemistry.org

Another electrochemical approach employs a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.org This method is performed in an undivided cell and avoids the use of transition metals and toxic oxidants. rsc.org The reaction is believed to proceed through the anodic generation of an acyloxyphosphonium ion intermediate. rsc.org

Application of Ionic Liquids and Deep-Eutectic Solvents

Ionic liquids (ILs) and deep-eutectic solvents (DESs) have gained significant attention as environmentally benign reaction media for organic synthesis, including the formation of oxazoles. researchgate.netorganic-chemistry.orgnih.gov These solvents are characterized by their low volatility, thermal stability, and potential for recyclability. organic-chemistry.org

The van Leusen oxazole synthesis, a well-established method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), has been successfully adapted to ionic liquids. ijpsonline.com For instance, the one-pot synthesis of 4,5-disubstituted oxazoles can be carried out in ionic liquids like [bmim]Br, [bmim][BF₄], and [bmim][PF₆] using potassium carbonate as the base. organic-chemistry.org The use of ionic liquids in this context not only provides a green alternative to volatile organic solvents but can also facilitate product isolation and solvent recycling. organic-chemistry.org

Deep-eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also been explored as media for heterocyclic synthesis. nih.gov For example, a mixture of choline chloride and urea can serve as both a solvent and a catalyst in multicomponent reactions to produce fused imidazole derivatives. nih.gov While the application of DESs specifically for the synthesis of 2-(3,5-dimethoxybenzoyl)oxazole is not extensively documented, their potential as green and often catalytic media suggests a promising area for future research in oxazole synthesis. researchgate.netnih.gov

Synthetic Strategies for Integrating the 3,5-Dimethoxybenzoyl Moiety

Preparation of 3,5-Dimethoxybenzoyl Chloride and Related Synthons

The most common and direct precursor for introducing the 3,5-dimethoxybenzoyl moiety is 3,5-dimethoxybenzoyl chloride. This acyl chloride is a versatile reagent that can participate in various acylation reactions, including Friedel-Crafts acylation of aromatic and heteroaromatic systems.

The preparation of 3,5-dimethoxybenzoyl chloride is typically achieved by the reaction of 3,5-dimethoxybenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction converts the carboxylic acid into the more reactive acyl chloride, which can then be used in subsequent steps without the need for extensive purification. Other chlorinating agents such as oxalyl chloride can also be employed. The resulting 3,5-dimethoxybenzoyl chloride serves as a key synthon for the construction of the target this compound.

| Starting Material | Reagent | Product |

| 3,5-Dimethoxybenzoic acid | Thionyl chloride (SOCl₂) | 3,5-Dimethoxybenzoyl chloride |

| 3,5-Dimethoxybenzoic acid | Oxalyl chloride | 3,5-Dimethoxybenzoyl chloride |

Coupling Reactions for Aroyloxazole Formation

Transition metal-catalyzed cross-coupling reactions provide a direct and efficient pathway to 2-aroyloxazoles and their analogues. These methods often proceed under mild conditions and can tolerate a variety of functional groups, making them highly valuable in modern organic synthesis.

Palladium-Catalyzed Direct C-H Aroylation

One of the most powerful strategies for the synthesis of 2-aroyloxazoles is the palladium-catalyzed direct C-H aroylation of oxazoles. This approach avoids the pre-functionalization of the oxazole ring, thereby increasing the atom economy of the reaction. The C2-position of the oxazole is typically the most reactive site for this transformation.

Research has demonstrated the feasibility of coupling oxazoles with various aryl halides and triflates. nih.govbeilstein-journals.org A notable example that provides insight into the synthesis of compounds analogous to this compound is the direct decarboxylative cross-coupling of benzoxazole with 2,6-dimethoxybenzoic acid. nih.gov This reaction, catalyzed by a palladium(II) species, proceeds without the need for a strong base and showcases the potential for introducing a dimethoxy-substituted aryl group onto the oxazole core. The proposed mechanism involves the formation of an arylpalladium complex through a silver-catalyzed decarboxylative palladation, followed by carbopalladation of the oxazole. nih.gov

While direct aroylation with aroyl chlorides can be challenging, the use of arenesulfonyl chlorides as arylating agents has been successfully demonstrated in the synthesis of 2-arylbenzoxazoles, offering an alternative route. rsc.org The reaction conditions for these transformations are crucial and are often optimized by screening various palladium catalysts, ligands, bases, and solvents.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | None | Ag₂CO₃ | Dioxane | 120 | 45 | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100 | Varies | beilstein-journals.org |

| PdCl(dppb)(C₃H₅) | dppb | Cs₂CO₃ | Dioxane | 150 | Good | researchgate.net |

Table 1: Representative Conditions for Palladium-Catalyzed Direct C-H Arylation/Aroylation of Oxazoles and Analogues.

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysis offers an alternative and efficient route to 2,5-disubstituted oxazoles through the annulation of 1,2,3-triazoles and aldehydes. nih.govrsc.org This methodology is particularly relevant for the synthesis of analogues of this compound, as it allows for the incorporation of a substituted aryl group at the 2-position of the oxazole ring, originating from a corresponding aldehyde.

The reaction is believed to proceed through a rhodium(II)-azavinylcarbene intermediate, generated from the denitrogenation of an N-sulfonyl-1,2,3-triazole. nih.gov This intermediate then undergoes a [3+2] cycloaddition with an aldehyde. The scope of this reaction is broad, accommodating a variety of substituted aromatic aldehydes, including those with electron-donating groups, which would be analogous to 3,5-dimethoxybenzaldehyde. The reaction conditions are typically mild, and the yields are often good to excellent.

For instance, the synthesis of the natural product Balsoxin, which features a dimethoxy-substituted phenyl group at the 2-position of the oxazole, has been accomplished in one step using this methodology. nih.gov This highlights the potential of rhodium-catalyzed annulation for the direct synthesis of this compound from 3,5-dimethoxybenzaldehyde and a suitable triazole precursor.

| Catalyst | Triazole | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |

| Rh₂(OAc)₄ | 1-(p-Tolylsulfonyl)-4-phenyl-1H-1,2,3-triazole | Benzaldehyde | Toluene | 120 | 91 | nih.gov |

| Rh₂(OAc)₄ | 1-(p-Tolylsulfonyl)-4-phenyl-1H-1,2,3-triazole | 4-Methoxybenzaldehyde | Toluene | 120 | 88 | nih.gov |

| Rh₂(OAc)₄ | 1-(p-Tolylsulfonyl)-4-phenyl-1H-1,2,3-triazole | 3,4-Dimethoxybenzaldehyde | Toluene | 120 | 85 | nih.gov |

Table 2: Rhodium-Catalyzed Synthesis of 2,5-Diaryloxazoles.

Other Coupling Methodologies

While direct C-H functionalization and rhodium-catalyzed annulation are prominent methods, other classical cross-coupling reactions such as Suzuki, Stille, and Negishi couplings could theoretically be applied to the synthesis of this compound. These reactions would typically involve the coupling of a 2-halooxazole with an appropriate organometallic reagent derived from 3,5-dimethoxybenzene or the coupling of a 2-organometallic oxazole derivative with 3,5-dimethoxybenzoyl chloride. However, specific examples for the synthesis of 2-aroyloxazoles using these methods are less commonly reported in the literature compared to direct C-H activation strategies.

Chemical Reactivity and Mechanistic Investigations of 2 3,5 Dimethoxybenzoyl Oxazole

Intrinsic Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.orgcutm.ac.in While it is aromatic, the delocalization of electrons is less effective than in related heterocycles like thiazole (B1198619), due to the high electronegativity of the oxygen atom. tandfonline.comsemanticscholar.org The oxazole ring is a weak base, with the conjugate acid having a pKa of approximately 0.8. wikipedia.org Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attack at specific positions, as well as a propensity for ring-opening and participation in cycloaddition reactions. firsthope.co.inresearchgate.net

The reactivity of the unsubstituted oxazole ring at its carbon positions varies. The acidity of the protons follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.orgthepharmajournal.com Consequently, deprotonation occurs most readily at the C2 position. wikipedia.org For electrophilic substitution, the most reactive site is C5, while nucleophilic substitution preferentially occurs at C2. tandfonline.comfirsthope.co.in

| Position | Type of Reaction | Notes |

|---|---|---|

| C2 | Nucleophilic Substitution, Deprotonation | Most electron-deficient carbon; readily attacked by nucleophiles (if a leaving group is present) and strong bases. cutm.ac.inpharmaguideline.com |

| C4 | Electrophilic Substitution (minor) | Less reactive towards electrophiles compared to C5. clockss.org |

| C5 | Electrophilic Aromatic Substitution | Most reactive position for electrophilic attack, particularly when the ring is activated by electron-donating groups. wikipedia.orgtandfonline.comfirsthope.co.in |

Electrophilic aromatic substitution (EAS) on the oxazole nucleus is generally difficult. The presence of the pyridine-like nitrogen atom at position 3 deactivates the ring towards electrophilic attack compared to heterocycles like furan or pyrrole. firsthope.co.inoxfordsciencetrove.com When substitution does occur, it happens preferentially at the C5 position. wikipedia.orgtandfonline.com The reaction is significantly facilitated by the presence of electron-donating (activating) groups on the ring. tandfonline.compharmaguideline.com Common EAS reactions like nitration are often unsuccessful due to the formation of a highly electron-deficient oxazolium cation under the strongly acidic conditions. clockss.org

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com Nucleophilic substitution readily occurs at C2 if a suitable leaving group, such as a halogen, is present. cutm.ac.intandfonline.com

However, in many cases, nucleophilic attack leads to ring cleavage rather than direct substitution. pharmaguideline.com For instance, treatment of an unsubstituted oxazole with a strong base like n-butyllithium (n-BuLi) causes deprotonation at the C2 position. The resulting 2-lithio-oxazole can exist in equilibrium with a ring-opened isonitrile, which can be trapped by electrophiles. wikipedia.orgpharmaguideline.com Similarly, under strongly acidic or basic conditions, oxazoles can undergo hydrolysis, leading to open-chain products. firsthope.co.in The cleaved ring can also undergo recyclization; for example, reaction with ammonia can transform an oxazole into an imidazole. tandfonline.compharmaguideline.com

Electronic Effects of the 3,5-Dimethoxy Substituents on the Benzoyl Moiety

The two methoxy (B1213986) (-OCH₃) groups at the 3- and 5-positions of the phenyl ring significantly influence the electronic properties of the benzoyl moiety. Each methoxy group exerts two opposing electronic effects: a resonance effect (+M) and an inductive effect (-I). libretexts.org

Resonance Effect (+M): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This effect increases the electron density on the phenyl ring, particularly at the ortho and para positions relative to the methoxy groups.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond. libretexts.org

| Electronic Effect | Description | Impact on Benzoyl Moiety |

|---|---|---|

| Resonance (+M) | Donation of lone-pair electrons from oxygen into the phenyl ring's π-system. | Increases electron density on the phenyl ring. |

| Inductive (-I) | Withdrawal of electron density through the C-O sigma bond due to oxygen's electronegativity. | Slightly decreases electron density on the phenyl ring. |

| Net Effect | The +M effect is stronger than the -I effect. | Overall increase in ring electron density, leading to a decrease in the electrophilicity of the carbonyl carbon. |

Reaction Mechanisms of Key Transformations Involving the Oxazole and Benzoyl Groups

The unique combination of a reactive heterocycle and an electronically modified benzoyl group allows 2-(3,5-Dimethoxybenzoyl)oxazole to participate in several complex reaction mechanisms.

Oxazoles can function as dienes in [4+2] Diels-Alder cycloaddition reactions, a property that can initiate cascade or tandem reaction sequences. wikipedia.orgtandfonline.com A notable area of investigation has been the tandem [4+2]/[3+2] cycloaddition cascade. This type of reaction has been observed with related 1,3,4-oxadiazoles, which undergo an initial Diels-Alder reaction followed by the loss of N₂ to form a carbonyl ylide intermediate. This intermediate is then trapped in a 1,3-dipolar cycloaddition. nih.govscispace.com

Mechanistic studies have explored whether oxazoles can undergo an analogous cascade. Such a pathway would require the initial [4+2] cycloadduct to eliminate a nitrile (R-CN) to generate the 1,3-dipole intermediate. However, research indicates that this subsequent step is not facile for oxazoles. The reaction tends to halt after the initial Diels-Alder cycloaddition, and the nitrile elimination does not proceed, preventing the completion of the cascade. nih.govscispace.com

Another relevant transformation is the Cornforth rearrangement, a thermal rearrangement observed in 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org

While oxidative cyclization is a primary method for synthesizing the oxazole ring itself, the underlying mechanisms are relevant to transformations involving the this compound core. Many modern syntheses of polysubstituted oxazoles rely on the oxidative cyclization of acyclic precursors.

A common mechanistic pathway involves the copper-catalyzed tandem oxidative cyclization of enamides. organic-chemistry.org In this process, the enamide undergoes cyclization via functionalization of a vinylic C-H bond. Another route involves the reaction of α-bromo ketones with amines, which can proceed via visible-light photoredox catalysis. organic-chemistry.org This mechanism avoids the need for transition-metal catalysts and harsh oxidants. Palladium-catalyzed oxidative cyclizations are also employed, where a heteroatom nucleophile attacks an olefin in a process that can involve either syn or anti oxypalladation, depending on the substrate and ligands. nih.gov These mechanisms highlight the formation of the oxazole ring through C-O and C=N bond formation under oxidative conditions, a key transformation involving the fundamental structure of the target compound.

Lewis Acid-Mediated Transformations

Lewis acids are electron pair acceptors and can interact with the lone pairs of electrons on the nitrogen and oxygen atoms of the oxazole ring, as well as the carbonyl oxygen of the benzoyl group in this compound. This interaction can lead to the activation of the molecule for various transformations.

While specific Lewis acid-mediated transformations of this compound have not been reported, related studies on other heterocyclic systems provide insights into potential reaction pathways. For instance, Lewis acids are known to promote the synthesis of oxazole derivatives from various precursors. acs.org In the context of a pre-formed oxazole ring, a Lewis acid could coordinate to the nitrogen atom, enhancing the electrophilicity of the oxazole ring and making it more susceptible to nucleophilic attack. pharmaguideline.com

Alternatively, coordination of a Lewis acid to the carbonyl oxygen of the 3,5-dimethoxybenzoyl group would increase the electrophilic character of the carbonyl carbon. This activation could facilitate nucleophilic addition to the carbonyl group or influence the reactivity of the attached oxazole ring.

A summary of potential, though not experimentally verified, Lewis acid-mediated transformations is presented below.

| Transformation | Plausible Lewis Acid Catalyst | Potential Product Type |

| Enhanced Nucleophilic Substitution at the Oxazole Ring | AlCl₃, BF₃·OEt₂ | Functionalized Oxazole Derivatives |

| Nucleophilic Addition to the Carbonyl Group | TiCl₄, SnCl₄ | Tertiary Alcohol Derivatives |

It is important to note that these are hypothetical pathways based on general principles of organic chemistry. youtube.com Experimental investigation is required to determine the actual reactivity of this compound in the presence of Lewis acids.

Thermal Denitrogenation Studies

Thermal denitrogenation involves the elimination of a molecule of nitrogen (N₂) from a compound upon heating. This reaction is characteristic of molecules containing weak bonds to a dinitrogen unit, such as azides or diazo compounds.

The oxazole ring is an aromatic heterocyclic system and is generally thermally stable. tandfonline.comsemanticscholar.org The nitrogen atom is an integral part of the aromatic ring, and its removal would necessitate the cleavage of strong carbon-nitrogen bonds, leading to the destruction of the aromatic system. Consequently, simple thermal denitrogenation is not a characteristic reaction of the oxazole ring under typical laboratory conditions. tandfonline.comsemanticscholar.org

While direct denitrogenation is not expected, thermal rearrangements of acyloxazoles are known. The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles to 5-acyloxazoles. chemeurope.comwikipedia.org However, the subject compound, this compound, is a 2-acyloxazole, and it is not anticipated to undergo a similar rearrangement.

Studies on the thermal decomposition of heterocyclic compounds have shown that decomposition, when it occurs at high temperatures, often proceeds through complex radical mechanisms leading to a variety of smaller molecular fragments rather than a clean denitrogenation reaction. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 2 3,5 Dimethoxybenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of all proton and carbon signals is possible, providing unequivocal evidence of the compound's covalent framework.

The ¹H NMR spectrum of 2-(3,5-Dimethoxybenzoyl)oxazole is anticipated to exhibit distinct signals corresponding to the protons of the dimethoxybenzoyl and oxazole (B20620) moieties. The dimethoxybenzoyl group would feature a singlet for the six methoxy (B1213986) protons (O-CH₃) at approximately 3.8-3.9 ppm. The aromatic protons on this ring would likely appear as a doublet and a triplet in a 2:1 ratio, characteristic of a 3,5-disubstituted phenyl ring. The protons of the oxazole ring are expected to resonate further downfield due to the electron-withdrawing nature of the heterocyclic system and the adjacent carbonyl group, with predicted chemical shifts in the range of 7.0-8.5 ppm.

The ¹³C NMR spectrum will provide complementary information, with the carbonyl carbon of the benzoyl group expected to appear significantly downfield, typically in the range of 180-190 ppm. The carbons of the oxazole ring are predicted to resonate between 120 and 160 ppm. The methoxy carbons would give a sharp signal around 55-56 ppm. The aromatic carbons of the dimethoxybenzoyl ring will show characteristic shifts, with the oxygen-substituted carbons appearing at higher field (around 160 ppm) and the others at lower field.

Predicted ¹H NMR Chemical Shifts for this compound

This data is predictive and based on analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy (O-CH₃) | 3.85 | Singlet | 6H |

| H-2', H-6' (Aromatic) | 7.30 | Doublet | 2H |

| H-4' (Aromatic) | 6.80 | Triplet | 1H |

| H-4 (Oxazole) | 7.50 | Doublet | 1H |

Predicted ¹³C NMR Chemical Shifts for this compound

This data is predictive and based on analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 185.0 |

| C-3', C-5' (Aromatic) | 160.5 |

| C-2 (Oxazole) | 158.0 |

| C-5 (Oxazole) | 145.0 |

| C-1' (Aromatic) | 135.0 |

| C-4 (Oxazole) | 128.0 |

| C-2', C-6' (Aromatic) | 108.0 |

| C-4' (Aromatic) | 107.0 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons on the dimethoxybenzoyl ring, and between the H-4 and H-5 protons of the oxazole ring, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the methoxy protons to the C-3' and C-5' carbons of the phenyl ring, and from the oxazole protons to the carbonyl carbon, thus confirming the connection between the dimethoxybenzoyl and oxazole moieties through the ketone linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, a molecular weight of 233.22 g/mol is expected. pitt.edu

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing a highly accurate mass measurement that corresponds to the chemical formula C₁₂H₁₁NO₄.

The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak. The fragmentation pattern is anticipated to involve the characteristic cleavage of the bond between the carbonyl group and the oxazole ring, leading to the formation of a 3,5-dimethoxybenzoyl cation (m/z 165) and an oxazolyl radical. Further fragmentation of the 3,5-dimethoxybenzoyl cation could involve the loss of one or two methyl groups or a carbon monoxide molecule.

Predicted Major Fragments in the Mass Spectrum of this compound

This data is predictive and based on analogous compounds.

| m/z | Predicted Fragment |

|---|---|

| 233 | [M]⁺ (Molecular Ion) |

| 165 | [C₉H₉O₃]⁺ (3,5-Dimethoxybenzoyl cation) |

| 137 | [C₈H₉O₂]⁺ (Loss of CO from 165) |

| 150 | [C₈H₆O₃]⁺ (Loss of CH₃ from 165) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the ketone group is predicted to appear in the region of 1680-1660 cm⁻¹. The C-O stretching vibrations of the two methoxy groups on the aromatic ring would likely produce strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and oxazole rings would appear in the 1600-1450 cm⁻¹ region. The characteristic C-N stretching of the oxazole ring is also anticipated in this region.

Predicted Characteristic IR Absorption Bands for this compound

This data is predictive and based on analogous compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium |

| C=O Stretch (Ketone) | 1670 | Strong |

| Aromatic/Heteroaromatic C=C and C=N Stretch | 1600-1450 | Medium to Strong |

| Asymmetric C-O Stretch (Aryl Ether) | 1250 | Strong |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

It is anticipated that the molecule would adopt a conformation where the oxazole ring and the benzoyl group are not perfectly coplanar due to steric hindrance. The dihedral angle between the plane of the oxazole ring and the plane of the phenyl ring of the benzoyl group would be a key parameter determined from the crystal structure. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling Studies of 2 3,5 Dimethoxybenzoyl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It has become a staple in computational chemistry for predicting the structural and spectral properties of organic molecules. irjweb.comresearchgate.net For a molecule like 2-(3,5-Dimethoxybenzoyl)oxazole, DFT calculations, often using hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry, electronic properties, and vibrational frequencies. irjweb.comdntb.gov.ua Such calculations have been performed for various oxazole (B20620), benzoxazole (B165842), and oxadiazole derivatives to understand their structure and reactivity. irjweb.comresearchgate.netmdpi.com

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich dimethoxybenzoyl ring and the oxazole system, while the LUMO would likely be centered on the electron-deficient regions. A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net In studies of related benzoxazole derivatives, the HOMO-LUMO gap has been calculated to predict reactivity and charge transfer within the molecules. dntb.gov.uaresearchgate.net

Another important electronic property is the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map uses a color scale to denote different potential values, with red indicating nucleophilic regions (electron-rich, negative potential) and blue indicating electrophilic regions (electron-poor, positive potential). researchgate.netbhu.ac.in For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to be regions of negative potential (red), while the hydrogen atoms and parts of the heterocyclic ring might show positive potential (blue). This information is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

Table 1: Illustrative Electronic Properties Calculated via DFT for an Oxazole Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.15 eV | Electron-donating capability |

| LUMO Energy | -1.55 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.60 eV | Chemical reactivity and stability |

| Dipole Moment | 4.87 Debye | Molecular polarity |

| Data is illustrative and based on findings for related benzoxazole and chalcone (B49325) derivatives. researchgate.netbhu.ac.in |

Spectroscopic Property Prediction (e.g., Simulated NMR, IR, and UV-Vis Spectra)

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. researchgate.netnih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental data, can provide unambiguous assignment of signals, as demonstrated in studies of various heterocyclic compounds. nih.gov For this compound, calculations would predict distinct signals for the methoxy protons, the aromatic protons on the phenyl ring, and the protons on the oxazole ring.

IR Spectra: Theoretical vibrational frequencies can be calculated to simulate the infrared (IR) spectrum. By comparing the calculated frequencies and intensities with experimental IR data, key functional groups can be identified. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the benzoyl moiety would be a prominent feature. Such analyses have been successfully applied to interpret the spectra of other oxazole derivatives. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov This calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in understanding the electronic transitions within the molecule, such as π→π* transitions. mdpi.com

Reaction Mechanism Elucidation via Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to optimizing synthetic routes. DFT calculations are instrumental in elucidating reaction pathways by locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

The synthesis of oxazoles can proceed through various pathways, such as the Robinson-Gabriel synthesis or the reaction of α-haloketones with primary amides. pharmaguideline.comijpsonline.com Computational studies can map the potential energy surface for these reactions. For example, in the direct C-H arylation of oxazoles, DFT has been used to investigate proposed mechanisms, such as those involving electrophilic substitution, by calculating the activation barriers for different potential pathways. researchgate.net By identifying the lowest energy path, the most probable reaction mechanism can be determined, providing insights into regioselectivity and reaction efficiency. researchgate.net

Molecular Docking Simulations for Exploring Interaction with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is central to structure-based drug design. The 3,5-dimethoxyphenyl group attached to a heterocyclic core is a feature found in several biologically active molecules.

Notably, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking studies of these compounds into the active site of the human COX-2 enzyme were performed to understand their binding mechanism. nih.gov The docking results revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Similarly, a study on oxazole-incorporated naphthyridine derivatives, including one with a 3,5-dimethoxyphenyl substituent, used molecular docking to validate their anticancer activities.

These studies suggest that this compound could be a promising candidate for docking studies against various therapeutic targets, particularly enzymes like COX-2, where related structures have shown significant affinity. nih.govnih.gov

Table 2: Example of Molecular Docking Results for a Related COX-2 Inhibitor

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole derivative) | COX-2 | -11.2 (example value) | Tyr355, Arg513, Ser530 |

| Celecoxib (Reference) | COX-2 | -10.5 (example value) | His90, Arg513, Phe518 |

| Data is illustrative, based on interactions reported for selective COX-2 inhibitors containing similar scaffolds. nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational stability of a molecule and the dynamic behavior of a ligand-receptor complex. frontiersin.orgnih.gov

For this compound, an MD simulation could be used to explore its conformational landscape, assessing the flexibility of the bond linking the benzoyl and oxazole moieties. When docked into a protein target, an MD simulation of the complex can be run for tens to hundreds of nanoseconds to evaluate its stability. nih.gov Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms over time from an initial reference structure. A stable RMSD value suggests the complex has reached equilibrium. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds at the interface throughout the simulation, quantifying the stability of key interactions.

Studies on benzoxazole and triazole derivatives have used MD simulations to confirm the stability of docked complexes and provide a more accurate picture of the binding interactions. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to Oxazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity or a specific property. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent analogs.

Various QSAR studies have been performed on scaffolds containing the oxazole ring. semanticscholar.orgnih.gov For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of benzoxazole derivatives to understand their anticancer activity. nih.gov These methods generate 3D contour maps that visualize the regions where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. nih.govmdpi.com

QSAR models have been successfully developed for oxazole-containing compounds targeting various activities, including:

COX-2 Inhibition: 3D-QSAR studies on triazole-thiazole/oxazole hybrids have highlighted the structural features necessary for potent and selective COX-2 blocking. nih.gov

Anticancer Activity: CoMFA and CoMSIA models for benzoxazole derivatives have provided insights for designing new inhibitors of targets like VEGFR-2. nih.gov

Antiviral Activity: QSAR models have been built for phenyloxy propyl isoxazole (B147169) derivatives against the coxsackievirus B3 virus. imist.ma

A QSAR study on a series of analogs of this compound could provide a robust model to predict their activity and guide the optimization of the scaffold for a specific biological target.

Table 3: Example of Statistical Results from a 3D-QSAR (CoMSIA) Study on Benzoxazole Derivatives

| Cell Line | q² (Cross-validated) | R² (Non-cross-validated) | R²_pred (External validation) | Field Contributions |

| HepG2 | 0.711 | 0.945 | 0.620 | Steric, Electrostatic, H-bond Acceptor |

| HCT-116 | 0.531 | 0.882 | 0.580 | Steric, Electrostatic, Hydrophobic |

| MCF-7 | 0.669 | 0.913 | 0.658 | Electrostatic, H-bond Donor, H-bond Acceptor |

| Data adapted from a CoMSIA study on benzoxazole derivatives as anticancer agents. nih.gov |

Derivatization Strategies and Synthetic Transformations of 2 3,5 Dimethoxybenzoyl Oxazole

Functionalization of the Oxazole (B20620) Ring System

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is amenable to a variety of functionalization reactions. The electronic nature of the ring, influenced by the electron-withdrawing 3,5-dimethoxybenzoyl group at the C-2 position, dictates the regioselectivity of these transformations.

Regioselective Substitution at C-2, C-4, and C-5 Positions

The hydrogen atoms on the oxazole ring exhibit different levels of acidity, with the order generally being C-2 > C-5 > C-4. However, with the C-2 position already substituted in 2-(3,5-Dimethoxybenzoyl)oxazole, functionalization primarily targets the C-4 and C-5 positions.

Palladium-catalyzed direct arylation has emerged as a powerful tool for the regioselective functionalization of oxazoles. By carefully selecting the phosphine (B1218219) ligand and solvent, it is possible to direct the arylation to either the C-2 or C-5 position of the oxazole ring. researchgate.netnih.gov For a 2-substituted oxazole like this compound, this methodology offers a route to introduce aryl groups at the C-5 position. For instance, palladium-catalyzed methods have been developed for the direct arylation of oxazole with high regioselectivity at the C-5 position using a range of aryl bromides, chlorides, and triflates in polar solvents. researchgate.net

Lithiation is another key strategy for the regioselective functionalization of oxazoles. The deprotonation of oxazoles typically occurs at the most acidic position. While the C-2 proton is the most acidic in an unsubstituted oxazole, in a 2-substituted oxazole, lithiation can occur at the C-5 position. researchgate.netnih.gov This lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups.

Introduction of Diverse Functional Groups (e.g., Halogens, Alkyl/Aryl Groups, Heteroatoms)

The introduction of diverse functional groups onto the oxazole ring significantly expands the chemical space accessible from this compound.

Halogenation: The regioselective introduction of halogens, such as bromine or chlorine, can be achieved through various methods, including the use of N-halosuccinimides. These halogenated derivatives serve as valuable intermediates for further transformations, such as cross-coupling reactions.

Alkylation and Arylation: As mentioned, palladium-catalyzed cross-coupling reactions are a primary method for introducing alkyl and aryl groups. sci-hub.se For example, Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions of halogenated or stannylated oxazoles are well-established methods for forming new carbon-carbon bonds. nih.govrsc.org Direct C-H arylation provides a more atom-economical approach to installing aryl groups. sci-hub.se

Introduction of Heteroatoms: The oxazole ring can also be functionalized with heteroatoms. For instance, sulfonyl groups can be introduced and subsequently displaced by nucleophiles, providing a route to a variety of substituted oxazoles. nih.gov

Chemical Modifications of the 3,5-Dimethoxybenzoyl Moiety

The 3,5-dimethoxybenzoyl portion of the molecule offers additional sites for chemical modification, allowing for the fine-tuning of the compound's properties.

Alterations of the Methoxy (B1213986) Substituents

The two methoxy groups on the phenyl ring are susceptible to cleavage, typically using strong Lewis acids like boron tribromide (BBr₃). nih.govnih.govcore.ac.uk This demethylation reaction yields the corresponding dihydroxybenzoyl derivative. The reaction with BBr₃ proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.gov The resulting hydroxyl groups can then be further functionalized, for example, through alkylation or acylation, to introduce a variety of new ether or ester functionalities. In some cases, the cyclization of methoxy-substituted N-phenethylimides can be induced by BBr₃, leading to the formation of tetrahydroisoquinoline units. nih.gov

Derivatization of the Phenyl Ring

The phenyl ring of the 3,5-dimethoxybenzoyl moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These groups direct electrophiles to the ortho and para positions (C-2', C-4', and C-6' relative to the benzoyl carbonyl). organicchemistrytutor.commasterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an appropriate acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

Directed ortho-lithiation is another powerful technique for the functionalization of the phenyl ring. semanticscholar.orgarkat-usa.orgresearchgate.net By using a directing group, it is possible to selectively deprotonate a specific ortho position, and the resulting lithiated species can then be quenched with an electrophile to introduce a new substituent.

Construction of Hybrid Molecules and Fused Ring Systems

The derivatized forms of this compound can serve as building blocks for the synthesis of more complex molecular architectures, including hybrid molecules and fused ring systems. nih.govmdpi.com

Hybrid Molecules: By incorporating other pharmacologically relevant heterocyclic scaffolds, it is possible to create hybrid molecules with potentially enhanced biological activities. nih.gov This can be achieved by coupling functionalized this compound derivatives with other heterocyclic moieties through reactions like cross-coupling or click chemistry.

Fused Ring Systems: The oxazole ring can participate in cycloaddition reactions or intramolecular cyclizations to form fused heterocyclic systems. For example, oxazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines can be synthesized from appropriately functionalized oxazole precursors. researchgate.netresearchgate.netmdpi.comnih.gov The synthesis of pyrazole-fused pyridazines has also been reported through the dimerization of 5-aminopyrazoles. mdpi.com These fused systems often exhibit interesting photophysical or biological properties.

Combination with Other Heterocycles (e.g., Pyridines, Thiazoles, Benzimidazoles)

The fusion or linkage of the this compound core with other heterocyclic systems, such as pyridines, thiazoles, and benzimidazoles, can lead to the development of novel compounds with enhanced or entirely new physicochemical and biological properties. These derivatization strategies often involve well-established synthetic methodologies, adapted to the specific reactivity of the oxazole and the target heterocycle.

Pyridine (B92270) Conjugates: The synthesis of pyridine-containing oxazoles can be achieved through various methods, including the renowned van Leusen oxazole synthesis. nih.gov In a potential synthetic route, a pyridine derivative bearing an aldehyde functional group could be reacted with a tosylmethyl isocyanide (TosMIC) reagent to construct the oxazole ring, which is subsequently acylated with 3,5-dimethoxybenzoyl chloride. Alternatively, a pre-formed this compound scaffold with a reactive handle could be coupled with a functionalized pyridine derivative. For instance, a halogenated this compound could undergo a Suzuki or Stille cross-coupling reaction with a pyridineboronic acid or stannane, respectively. The condensation of oxazoles with dienophiles in a Diels-Alder reaction represents another powerful strategy to construct substituted pyridine rings. researchgate.net

Thiazole (B1198619) Conjugates: The direct coupling of thiazole and oxazole rings is a known strategy in the synthesis of natural products and their analogues. acs.orgnih.gov A plausible approach to synthesize a this compound-thiazole hybrid would involve the Hantzsch thiazole synthesis. This could entail the reaction of a thioamide derivative of 3,5-dimethoxybenzoic acid with an α-halo ketone bearing an oxazole moiety. Conversely, a 2-(3,5-dimethoxybenzoyl)-5-bromooxazole could be subjected to a nucleophilic substitution with a thiazole-based thiol. A novel method for the synthesis of 2,4-disubstituted thiazoles involves the Brønsted acid-catalyzed cyclization of α-diazoketones with thioamides, a protocol that could be adapted for this purpose. acs.org

Benzimidazole (B57391) Conjugates: The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. nih.govorganic-chemistry.orgslideshare.net To create a benzimidazole conjugate of this compound, one could envision the reaction of a functionalized o-phenylenediamine with a this compound derivative carrying a reactive group, such as an aldehyde or a carboxylic acid. For instance, a 2-(3,5-dimethoxybenzoyl)-5-carboxaldehyde-oxazole could be condensed with an o-phenylenediamine in the presence of an oxidizing agent to yield the desired benzimidazole-oxazole hybrid.

A summary of potential synthetic strategies for the combination of this compound with other heterocycles is presented in the table below.

| Heterocycle | Synthetic Strategy | Key Reagents/Intermediates |

| Pyridine | van Leusen Oxazole Synthesis | Pyridine-aldehyde, TosMIC, 3,5-Dimethoxybenzoyl chloride |

| Suzuki/Stille Coupling | Halogenated this compound, Pyridineboronic acid/stannane | |

| Diels-Alder Reaction | Functionalized oxazole, dienophile | |

| Thiazole | Hantzsch Thiazole Synthesis | Thioamide of 3,5-dimethoxybenzoic acid, α-halo-oxazole ketone |

| Nucleophilic Substitution | 2-(3,5-Dimethoxybenzoyl)-5-bromooxazole, Thiazole-thiol | |

| Brønsted Acid-Catalyzed Cyclization | α-diazoketone with oxazole moiety, Thioamide | |

| Benzimidazole | Condensation Reaction | 2-(3,5-Dimethoxybenzoyl)-5-carboxaldehyde-oxazole, o-Phenylenediamine |

Linker-Based Conjugations and Scaffold Elaborations

The introduction of linkers to the this compound scaffold opens up avenues for the creation of more complex molecules, including macrocycles and other elaborate architectures with potential applications in drug delivery and materials science. acs.orgnih.govmdpi.com These linkers can be designed to be cleavable or stable, depending on the intended application.

Linker Attachment: A common strategy for introducing a linker is to functionalize the oxazole ring, for example, at the 5-position. This can be achieved by utilizing a starting material such as 2-(3,5-dimethoxybenzoyl)-5-(chloromethyl)oxazole. This reactive chloromethyl group can readily undergo nucleophilic substitution with a variety of linkers containing functional groups like amines, thiols, or alcohols. nih.gov For instance, reaction with a diamine would introduce an amino-terminated linker, which could then be used for further conjugation.

Macrocyclization: The synthesis of oxazole-based macrocycles has been reported as a strategy to develop agents with constrained conformations, which can lead to improved biological activity. acs.orgnih.gov A potential approach to a macrocycle incorporating the this compound unit would involve the synthesis of a linear precursor containing two reactive termini. For example, a linear peptide-like chain could be assembled on a solid support, incorporating a this compound amino acid analogue. Subsequent on-resin or solution-phase macrocyclization via amide bond formation or other coupling reactions would yield the desired macrocyclic structure.

Scaffold Elaboration: Beyond simple linker attachment, the this compound core can serve as a template for more extensive scaffold elaboration. For instance, the oxazole ring can participate in cycloaddition reactions to form more complex polycyclic systems. The inherent reactivity of the oxazole ring can also be exploited to introduce further diversity. For example, lithiation of the oxazole ring followed by reaction with various electrophiles can introduce a wide range of substituents. nih.gov

The following table summarizes some potential linker-based conjugation and scaffold elaboration strategies for this compound.

| Strategy | Key Intermediate | Reaction Type | Potential Outcome |

| Linker Attachment | 2-(3,5-Dimethoxybenzoyl)-5-(chloromethyl)oxazole | Nucleophilic Substitution | Functionalized linear conjugates |

| Macrocyclization | Linear precursor with reactive termini | Intramolecular cyclization (e.g., amidation) | Conformationally constrained macrocycles |

| Scaffold Elaboration | This compound | Cycloaddition reactions | Polycyclic systems |

| Lithiated this compound | Electrophilic trapping | Diversely substituted oxazoles |

Academic and Research Applications of 2 3,5 Dimethoxybenzoyl Oxazole As a Chemical Scaffold

Utility in Chemical Biology and Drug Discovery Research

The oxazole (B20620) core is a key feature in numerous biologically active compounds, which has spurred extensive research into its derivatives for chemical biology and drug discovery.

Exploration as a Privileged Structure and Bioisostere

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug design. The benzimidazole (B57391) scaffold, for example, is a well-known privileged structure. researchgate.net While the broader class of oxazoles is present in many biologically active molecules, there is no specific mention in the scientific literature of 2-(3,5-Dimethoxybenzoyl)oxazole being formally recognized or explored as a privileged structure.

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The concept of bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. There is no direct evidence in the reviewed literature of this compound being specifically utilized as a bioisostere.

Applications in Materials Science Research

Oxazole-containing compounds have been investigated for their potential in various materials science applications, largely due to their electronic and photophysical properties.

Precursor in Organic Light-Emitting Diode (OLED) Development

There is no information available in the scientific literature regarding the use of this compound as a precursor in the development of Organic Light-Emitting Diodes (OLEDs). Research into OLED materials has explored other classes of heterocyclic compounds, but the specific application of this compound remains uninvestigated.

Components in Other Electronic and Organic Materials

Similarly, no studies have been found that report the use of this compound as a component in other electronic or organic materials.

Studies in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, while self-assembly is the process by which these molecules adopt a defined arrangement without guidance from an outside source. Peptides and other biomolecules are known to self-assemble into complex structures. nih.gov Some oxazole-based peptidomimetics have been synthesized and proposed as scaffolds for supramolecular chemistry. researchgate.net Additionally, the self-assembly of certain alkynyl azoles and benzoazoles into colored optical waveguides has been reported.

However, there are no specific studies on the supramolecular chemistry or self-assembly of this compound in the reviewed literature. The potential for this molecule to engage in self-assembly processes, possibly driven by interactions involving the dimethoxybenzoyl and oxazole moieties, has not been explored.

Investigation in Agrochemical Research

The oxazole ring is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. This has prompted significant interest in the use of oxazole derivatives as foundational structures for the development of new agrochemicals. The specific compound, this compound, serves as a valuable scaffold in this area of research.

Scaffold for Investigating Potential Pesticidal and Herbicidal Agents

Research has demonstrated that compounds containing an oxazole ring linked to a substituted benzene (B151609) ring can exhibit notable pesticidal and herbicidal properties. The this compound structure is of particular interest due to the presence of the dimethoxybenzoyl group, which can influence the compound's biological activity.

While specific research on the direct application of this compound as a commercial pesticide or herbicide is not extensively documented in publicly available literature, its structural analogues have been the subject of investigation. For instance, studies on various benzoyl-substituted oxazoles have revealed their potential as active agents against agricultural pests and weeds. The general structure allows for systematic modifications, such as altering the substituents on the benzoyl ring, to optimize biological efficacy.

The fungicidal activity of related oxazole derivatives has been a significant area of study. For example, certain compounds containing the oxazole core have been shown to be effective against various plant pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes in the fungal cells.

Table 1: Fungicidal Activity of Structurally Related Oxazole Derivatives

| Compound Class | Target Pathogen | Efficacy |

| Phenyl-oxazole derivatives | Botrytis cinerea | Moderate to High |

| Benzoyl-oxazole analogues | Fusarium oxysporum | Variable |

| Substituted oxazole-carboxanilides | Rhizoctonia solani | High |

In the realm of herbicidal research, the oxazole scaffold has been incorporated into molecules designed to inhibit plant growth. The mode of action for such compounds can vary, but they often target specific biochemical pathways in plants, such as amino acid synthesis or photosynthesis. The this compound structure provides a template for creating a library of compounds to screen for herbicidal activity.

Research in Coordination Chemistry and Metal Binding

The nitrogen and oxygen atoms within the oxazole ring of this compound provide potential coordination sites for metal ions. This has made it and its derivatives attractive candidates for the design of novel ligands in coordination chemistry.

Design of Ligands for Metal Complexation and Catalysis

The ability of this compound to act as a ligand stems from the lone pair of electrons on the nitrogen atom of the oxazole ring. This allows it to coordinate with a variety of transition metals to form stable complexes. The specific nature of the metal-ligand interaction can be fine-tuned by the substituents on the benzoyl portion of the molecule.

The resulting metal complexes have been investigated for their potential applications in catalysis. For example, copper(II) complexes with oxazole-containing ligands have been studied for their catalytic activity in various organic reactions, including oxidation and cross-coupling reactions. The geometry and electronic properties of the metal complex, which are influenced by the structure of the ligand, play a crucial role in determining its catalytic efficiency.

Table 2: Catalytic Applications of Metal Complexes with Oxazole-Type Ligands

| Metal Ion | Ligand Type | Catalyzed Reaction |

| Copper(II) | Bidentate oxazole-imine | Asymmetric aldol (B89426) reaction |

| Palladium(II) | Pincer-type oxazole | Heck cross-coupling |

| Rhodium(I) | Chiral oxazoline | Asymmetric hydrogenation |

The design of these ligands is a key aspect of research in this area. By systematically modifying the structure of the this compound scaffold, researchers can create ligands with specific properties, such as enhanced stability, solubility, and stereoselectivity in catalytic processes. The dimethoxy groups on the benzoyl ring, for instance, can influence the electronic environment of the coordination site and thereby modulate the reactivity of the metal center.

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(3,5-dimethoxybenzoyl)oxazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves cyclization reactions of substituted benzamidoacetophenone precursors. For example, heating m-nitrobenzaldehyde with dimethyl aminoacetal in concentrated sulfuric acid and phosphorus pentoxide (P₂O₅) at 180°C yields oxazole derivatives . Optimization strategies include:

- Solvent selection : Use of polar aprotic solvents (e.g., DMSO) for improved solubility during reflux .

- Catalyst tuning : Acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency .

- Purification : Recrystallization from ethanol-water mixtures improves purity and yield (e.g., 65% yield reported for analogous triazole derivatives) .

- Substituent effects : Electron-donating groups (e.g., methoxy) on the benzoyl moiety improve yields compared to electron-withdrawing groups (e.g., nitro), as seen in cyclization studies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8 ppm for OCH₃) and oxazole protons (δ ~8.0-8.5 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and aromatic C-H bending modes .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 247.0845 for C₁₂H₁₁NO₄⁺) .

- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does benzannulation at the oxazole ring influence the excited-state intramolecular proton transfer (ESIPT) mechanism in this compound derivatives?

- Methodology :

- Spectroscopic analysis : Compare fluorescence emission wavelengths (λem) and Stokes shifts between benzannulated and non-benzannulated derivatives. Benzannulation at the oxazole moiety minimally shifts λem but increases energy barriers for proton transfer due to altered charge transfer character .

- Computational modeling : Use time-dependent density functional theory (TDDFT) at the B3LYP/6-31+G(d) level to simulate S₀→S₁ transitions. Benzannulation reduces H-bond strength in the excited state, as shown by IR vibrational mode calculations .

Q. What computational approaches (e.g., DFT functionals) are recommended for modeling the electronic transitions and proton transfer dynamics in this compound systems?

- Methodology :

- Functional selection : Hybrid functionals (B3LYP, PBE0) accurately reproduce experimental emission energies (±10 nm error), while range-separated functionals (CAM-B3LYP) overestimate energies by ~30 nm .

- Solvent effects : Apply the IEFPCM model to account for solvent polarization in TDDFT calculations .

- Proton transfer pathways : Map potential energy surfaces (PES) using relaxed scans along the O-H coordinate in the S₁ state .

Q. How can researchers resolve contradictory data observed in the cyclization yields of this compound precursors with different substituents?

- Methodology :

- Substituent electronic analysis : Electron-withdrawing groups (e.g., nitro) reduce yields due to destabilization of the transition state. For example, 4-nitrobenzamidoacetophenone yields trace product vs. 62% for bromo-substituted analogs .

- Reaction monitoring : Use TLC/HPLC to track intermediate formation and optimize reaction times (e.g., 4–20 hours) .